3-Cyano-5-methylbenzoic acid
Description
3-Cyano-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This compound is primarily utilized in biochemical and pharmaceutical research as a synthetic intermediate or a building block for complex molecules. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The cyano and methyl substituents influence its electronic and steric properties, making it distinct from unsubstituted benzoic acid in terms of reactivity, solubility, and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-cyano-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRJIRAJMCHQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620518 | |
| Record name | 3-Cyano-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78621-81-5 | |
| Record name | 3-Cyano-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid, followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (-NO2) at the desired position, which is then reduced to an amino group (-NH2). The amino group is subsequently converted to a cyano group through a Sandmeyer reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
Chemical Reactions Analysis
Reduction of the Cyano Group
The cyano group undergoes reduction to form primary amines under catalytic hydrogenation conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 5-Methyl-3-aminobenzoic acid | 78-85% |
This reaction enhances polarity and enables further derivatization for pharmaceutical applications. The resulting amine can participate in diazotization or amide bond formation .
Amidation of the Carboxylic Acid Group
The carboxylic acid group reacts with amines to form amides, a key step in drug intermediate synthesis:
| Reagents/Conditions | Product | Purity | Reference |
|---|---|---|---|
| SOCl₂ → CH₃NH₂, DCM, 0°C → RT | 3-Cyano-5-methylbenzamide | ≥95% |
This method employs thionyl chloride for acid activation, followed by methylamine coupling. The reaction preserves the cyano group while introducing nitrogen-based functionality.
Esterification Reactions
Ester derivatives are synthesized via acid-catalyzed reactions with alcohols:
| Reagents/Conditions | Product | Solubility | Reference |
|---|---|---|---|
| CH₃CH₂OH, H₂SO₄, reflux | Ethyl 3-cyano-5-methylbenzoate | Ethanol |
Esterification improves lipid solubility, making the compound suitable for hydrophobic matrices in material science .
Salt Formation with Bases
The acidic proton of the carboxylic acid reacts with bases to form salts:
| Base | Product | Application | Reference |
|---|---|---|---|
| NaOH | Sodium 3-cyano-5-methylbenzoate | Aqueous-phase reactions |
Salts enhance water solubility, facilitating use in biological assays and industrial processes .
Cyano Group Hydrolysis
Controlled hydrolysis converts the cyano group into carboxylic acid or amide functionalities:
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂SO₄, H₂O, 100°C | 5-Methyl-3-carboxybenzoic acid | >90% | |
| NaOH, H₂O₂, 60°C | 5-Methyl-3-carbamoylbenzoic acid | 75-80% |
Acidic hydrolysis yields a dicarboxylic acid, while alkaline conditions produce carboxamides, both valuable for polymer synthesis .
Electrophilic Aromatic Substitution
The electron-withdrawing cyano group directs substitution to the para position relative to itself:
| Reagents/Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 3-Cyano-5-methyl-4-nitrobenzoic acid | 85% para |
Nitration studies reveal predictable regiochemical outcomes, enabling targeted functionalization .
Key Stability Considerations
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCN .
-
pH Sensitivity : Stable in pH 4–8; rapid decarboxylation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions .
These properties guide storage recommendations (inert atmosphere, room temperature) and reaction design .
Scientific Research Applications
Chemistry: 3-Cyano-5-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of 3-Cyano-5-methylbenzoic acid and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are structurally related to 3-cyano-5-methylbenzoic acid, differing primarily in substituent groups:
3-Chloro-5-(methoxycarbonyl)benzoic acid (CAS: 153203-53-3)
- Formula : C₁₀H₉ClO₅
- Substituents: Chloro (-Cl) at 3-position, methoxycarbonyl (-COOCH₃) at 5-position.
- Applications: Intermediate in agrochemical synthesis .
3-Borono-4-methylbenzoic acid Formula: C₈H₈BFO₂ Substituents: Borono (-B(OH)₂) at 3-position, methyl at 4-position. Applications: Used in Suzuki-Miyaura cross-coupling reactions .
5-Chloroisophthalic Acid Monomethyl Ester Formula: C₉H₇ClO₄ Substituents: Chloro at 5-position, methyl ester (-COOCH₃) at 1-position. Applications: Polymer and coordination chemistry .
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Selected Benzoic Acid Derivatives
*Note: pKa values are estimated based on substituent electronic effects. Cyano and chloro groups are electron-withdrawing, lowering pKa compared to unsubstituted benzoic acid. Methyl groups slightly increase pKa due to electron-donating effects .
Biological Activity
3-Cyano-5-methylbenzoic acid (C9H7NO2) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoic acid core with a cyano group and a methyl group attached to the aromatic ring. Its molecular structure can be represented as follows:
- Molecular Formula : C9H7NO2
- SMILES : CC1=CC(=CC(=C1)C(=O)O)C#N
- InChI : InChI=1S/C9H7NO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,1H3,(H,11)
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes related to cancer progression. For instance, it has been linked to the modulation of proteasomal and lysosomal pathways, which are crucial for protein degradation and cellular homeostasis .
In Vitro Studies
In vitro studies have demonstrated the following effects of this compound:
- Activation of Proteolytic Pathways : Research has shown that compounds similar to this compound can activate the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), enhancing protein degradation mechanisms .
- Cytotoxicity Assessment : Evaluations in various cancer cell lines have indicated that this compound does not exhibit significant cytotoxicity at certain concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .
Case Studies
A notable case study involved the assessment of the compound's effects on human foreskin fibroblasts. At concentrations of 1 and 10 μg/mL, the compound enhanced proteasome activity without inducing cytotoxic effects. The most promising results were observed using extracts containing similar benzoic acid derivatives, which showed significant activation of cathepsins B and L, enzymes involved in protein degradation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 3-hydroxy-5-methoxybenzoate | C10H12O4 | 0.98 |
| 3-Methoxy-4-methylbenzoic acid | C10H12O3 | 0.96 |
| 2-Hydroxy-5-methoxybenzoic acid | C9H10O4 | 0.95 |
The unique combination of the cyano and methyl groups in this compound may enhance its reactivity and biological activity compared to these similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
